1-(3-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Overview
Description
1-(3-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- A versatile method for synthesizing analogues of this compound involves selective chlorination of 2-hydroxynicotinic acid, expanding the chemical understanding of these compounds (Cativiela, Fernández, & Meléndez, 1982).
- A synthesis approach for similar compounds, such as 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives, has been developed, indicating versatility in synthesis methods for related chemical structures (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
Modification and Optimization
- Chemical modification involving the displacement of a methyl group in the pyridine moiety has been explored to optimize biological properties, demonstrating the compound's potential in biological applications (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
- Liquid ammonia-potassium permanganate was used for the imination of N-methylpyridinium salts, a process that facilitates the introduction of imino groups adjacent to nitrogen, showing the compound's reactivity and potential for further chemical modification (Buurman & Plas, 1986).
Applications in Polymer Synthesis
- The compound has been used as part of a reaction to synthesize polyamides, showcasing its utility in polymer chemistry (Kimura, Konno, & Takahashi, 1992).
Exploration in Heterocyclic Chemistry
- It serves as a base structure for the synthesis of various heterocyclic compounds, illustrating its significance in heterocyclic chemistry and drug design (Fadda, Etman, El-Seidy, & Elattar, 2012).
Investigation of Electronic Properties
- Studies on N-(chlorophenyl)pyridinecarboxamides, closely related compounds, help in understanding the electronic properties and interaction landscapes, which is crucial for designing new materials and drugs (Gallagher et al., 2022).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-16-13(18)12-6-3-7-17(14(12)19)9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGJAJFAJUFVDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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